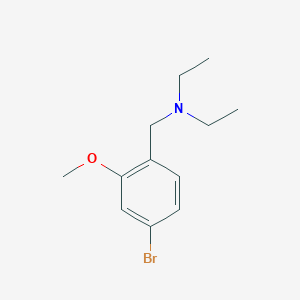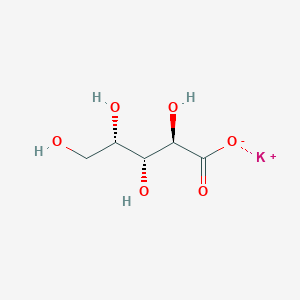
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate is a chemical compound that belongs to the class of organic compounds known as sugar acids and derivatives. It is a potassium salt of a pentonic acid, which is a type of sugar acid. This compound is characterized by the presence of multiple hydroxyl groups, making it highly soluble in water and capable of forming hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate typically involves the oxidation of corresponding sugar alcohols. One common method is the oxidation of xylitol using potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are employed to convert sugar alcohols into the desired product. The fermentation broth is then processed to extract and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to yield sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Sugar alcohols.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies to understand metabolic pathways.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products.
Mechanism of Action
The mechanism of action of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. Its multiple hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Potassium D-gluconate: Another potassium salt of a sugar acid, used as a dietary supplement.
Potassium L-ascorbate: A potassium salt of ascorbic acid, known for its antioxidant properties.
Potassium D-glucarate: Used in detoxification processes and as a dietary supplement.
Uniqueness
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring high solubility and stability.
Properties
IUPAC Name |
potassium;(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKJRYJAZFMNP-OCSZXWPNSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


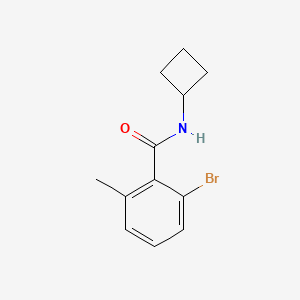

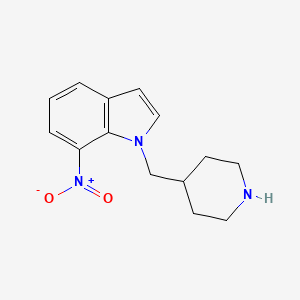



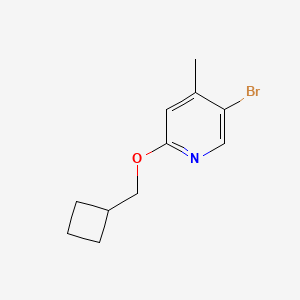


![4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8126555.png)

